![molecular formula C22H26N4O2 B5647019 6,7-dimethoxy-2-(3-methyl-3-phenylpiperidin-1-yl)quinazolin-4-amine](/img/structure/B5647019.png)
6,7-dimethoxy-2-(3-methyl-3-phenylpiperidin-1-yl)quinazolin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, including structures similar to 6,7-dimethoxy-2-(3-methyl-3-phenylpiperidin-1-yl)quinazolin-4-amine, often involves cyclizations of alkenyl(alkynyl)-functionalized quinazolinones. This process is a powerful strategy for constructing polyheterocyclic structures, leveraging the synthetic potential of quinazolinone derivatives for regioselective annulation and the creation of fused pyrimidine systems (Vaskevych, Dekhtyar, & Vovk, 2023). The synthesis methodologies emphasize the structural and electronic effects on regio- and stereoselectivity, as well as the mechanisms of these cyclizations.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a quinazolin-4-one core, often modified by various substituents that significantly affect their chemical behavior and biological activity. Studies on quinazoline and acridone alkaloids, which share structural similarities, have highlighted their isolation, structural determination, and biological significance, underscoring the diversity and complexity of these molecules (Michael, 2003).
Chemical Reactions and Properties
Quinazoline derivatives undergo a range of chemical reactions, facilitated by their unique structural features. These reactions include annulations, substitutions, and cyclizations, enabling the synthesis of complex heterocyclic compounds. The chemical reactivity is influenced by the presence of the quinazoline nucleus, which interacts with various reagents and catalysts to form new bonds and molecular frameworks. The transition-metal-catalyzed synthesis of quinazolines exemplifies the modern approaches to constructing these scaffolds, offering insights into the mechanisms and efficiencies of these processes (Tamatam, Kim, & Shin, 2023).
properties
IUPAC Name |
6,7-dimethoxy-2-(3-methyl-3-phenylpiperidin-1-yl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-22(15-8-5-4-6-9-15)10-7-11-26(14-22)21-24-17-13-19(28-3)18(27-2)12-16(17)20(23)25-21/h4-6,8-9,12-13H,7,10-11,14H2,1-3H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFOLLKAVKQOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(3-methyl-3-phenylpiperidin-1-YL)quinazolin-4-amine |
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